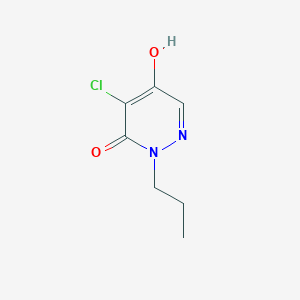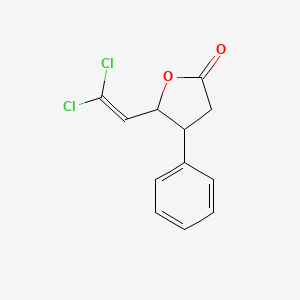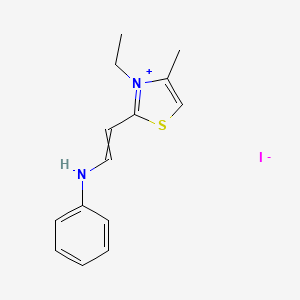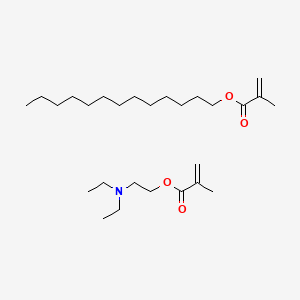![molecular formula C8H16B2O6 B14496896 2,2'-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane) CAS No. 64420-72-0](/img/structure/B14496896.png)
2,2'-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane) is an organic compound with the molecular formula C10H18B2O4. This compound is known for its unique structure, which includes two boronate ester groups connected by a butane-1,4-diyl linker. Boronate esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane) typically involves the reaction of butane-1,4-diol with boronic acid derivatives. One common method is the esterification of butane-1,4-diol with 1,3,2-dioxaborolane in the presence of a dehydrating agent such as toluene or benzene. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane) undergoes several types of chemical reactions, including:
Oxidation: The boronate ester groups can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronate esters back to the corresponding alcohols.
Substitution: The boronate esters can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Butane-1,4-diol.
Substitution: Various substituted boronate esters.
Wissenschaftliche Forschungsanwendungen
2,2’-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,2’-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane) involves the formation of boronate complexes with various substrates. The boron atoms in the compound can coordinate with nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in catalytic processes such as the Suzuki-Miyaura coupling reaction, where the boronate ester acts as a key intermediate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butane-1,4-diylbis(oxy)bis(1,3,2-dioxaborolane)
- 1,4-Butanediol diglycidyl ether
- 1,4-Bis(glycidyloxy)butane
Uniqueness
2,2’-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane) is unique due to its dual boronate ester groups, which provide enhanced reactivity and versatility in chemical synthesis. The presence of the butane-1,4-diyl linker also imparts flexibility to the molecule, allowing it to adopt various conformations and interact with a wide range of substrates.
Eigenschaften
CAS-Nummer |
64420-72-0 |
|---|---|
Molekularformel |
C8H16B2O6 |
Molekulargewicht |
229.84 g/mol |
IUPAC-Name |
2-[4-(1,3,2-dioxaborolan-2-yloxy)butoxy]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C8H16B2O6/c1(3-11-9-13-5-6-14-9)2-4-12-10-15-7-8-16-10/h1-8H2 |
InChI-Schlüssel |
GRTWGAQONZSCBS-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCO1)OCCCCOB2OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2Z)-5-chloro-2-[(2E)-2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate;N,N-diethylethanamine](/img/structure/B14496818.png)




![2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate](/img/structure/B14496858.png)
![Methyl 3-[3-(bromomethyl)phenyl]propanoate](/img/structure/B14496872.png)

![4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene](/img/structure/B14496875.png)





